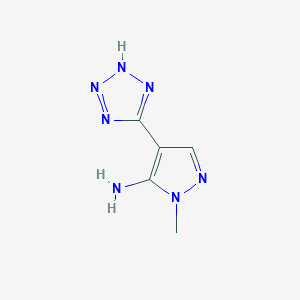

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-4-(2H-tetrazol-5-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c1-12-4(6)3(2-7-12)5-8-10-11-9-5/h2H,6H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRANKPLOKKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558177 | |

| Record name | 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116889-64-6 | |

| Record name | 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116889-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-5-amine, 1-methyl-4-(2H-tetrazol-5-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation with Dimethyl Sulfate

In a representative procedure, 5-aminotetrazole monohydrate (10.3 g, 0.1 mol) is suspended in water (30 mL) and treated with sodium hydroxide (20% w/v) to maintain alkaline conditions. Dimethyl sulfate (20 mL, 0.11 mol) is added incrementally, followed by reflux for 1 hour. Cooling and crystallization yield 1-methyl-1H-tetrazol-5-amine (51% yield) as colorless needles, while the filtrate is extracted with diethyl ether to isolate 2-methyl-2H-tetrazol-5-amine (25% yield).

Key Data:

Catalytic Hydrogenolysis of N,N-Dibenzyl Derivatives

Palladium hydroxide-catalyzed hydrogenolysis of N,N-dibenzyl-2-methyl-2H-tetrazol-5-amine in ethanol at 50°C under 50 psi H₂ for 16 hours affords 2-methyl-2H-tetrazol-5-amine in 73% yield. Isomer separation is achieved via methylene chloride/isopropanol displacement.

Pyrazole-Tetrazole Conjugation via Methylene Bridging

The integration of pyrazole and tetrazole motifs is exemplified by N-functionalization strategies.

Reductive Amination with Pyrazole Aldehydes

A mixture of 2-methyl-2H-tetrazol-5-amine and 3,5-bis(trifluoromethyl)benzaldehyde in toluene undergoes reflux, followed by NaBH₄ reduction in ethanol to yield 3,5-bis(trifluoromethyl)phenylmethylamine. This method highlights the versatility of reductive amination for C–N bond formation.

Reaction Conditions:

Nucleophilic Substitution with Chloromethylpyrazoles

1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA) reacts with 5-aminotetrazoles under basic conditions (KOH, KI, acetonitrile, 80°C) to produce methylene-bridged isomers. Lowering the temperature to 60°C favors 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine (DMPT-1) over its regioisomer (DMPT-2).

Optimization Insights:

Direct Cycloaddition for Tetrazole Formation

[2+3] Cycloaddition with Sodium Azide

A nitrile-substituted pyrazole precursor (e.g., 1-methyl-4-cyano-1H-pyrazol-5-amine) undergoes cycloaddition with NaN₃ in the presence of NH₄Cl at 100°C to form the tetrazole ring. This method avoids isomer separation and achieves direct C–tetrazole bonding.

Typical Protocol:

-

Substrate: 1-methyl-4-cyano-1H-pyrazol-5-amine (1 eq)

-

Reagents: NaN₃ (1.2 eq), NH₄Cl (0.2 eq)

-

Solvent: DMF/H₂O (3:1)

-

Temperature: 100°C, 12 hours

Analytical Characterization and Validation

Spectroscopic Confirmation

Single-Crystal X-ray Diffraction

DMPT-1 crystallizes in the monoclinic space group , with a dihedral angle of 87.47° between tetrazole and pyrazole rings. Face-to-face stacking (2.991–3.145 Å) enhances density (1.806 g cm⁻³).

Industrial-Scale Synthesis and Purification

Hydrogenation in Stainless Steel Reactors

Large-scale hydrogenolysis employs palladium hydroxide (1–1.4 g catalyst per 10–14 g substrate) in ethanol at 50°C under 50 psi H₂. Post-reaction filtration and solvent displacement (methylene chloride → isopropanol) yield isomerically pure product.

Yield Optimization:

-

Catalyst Loading : 10% w/w Pd(OH)₂

-

Solvent Ratio : Ethanol/substrate = 10:1 (v/w)

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The competition between 1-methyl and 2-methyl tetrazole isomers is addressed by:

Chemical Reactions Analysis

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyrazole ring may be substituted with different functional groups. Common reagents include halides and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine in cancer therapy. For instance, research conducted by Metre et al. demonstrated that derivatives of this compound exhibit notable anticancer properties. The evaluation of these compounds showed median inhibitory concentrations (IC50) as low as 85.5%, indicating strong cytotoxic effects against various cancer cell lines .

2. Cardiotonic Agents

A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against phosphodiesterase enzymes (PDE3A and PDE3B). One derivative exhibited an IC50 value of 0.24 μM against PDE3A, suggesting its potential as a cardiotonic agent . This highlights the compound's role in cardiovascular therapies, particularly in managing heart failure.

3. Anti-inflammatory and Antinociceptive Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can stimulate relaxation in isolated rat arteries, demonstrating vasorelaxant effects that may enhance blood flow and reduce inflammation . Furthermore, its antinociceptive activity suggests potential applications in pain management therapies.

Agricultural Applications

1. Herbicidal Activity

The compound has been explored for its herbicidal properties, particularly in the context of pyrimidinylsulfonylurea herbicides. Its derivatives have shown effectiveness in inhibiting weed growth, making them valuable in agricultural practices aimed at improving crop yields while minimizing competition from unwanted plants .

Data Table: Summary of Biological Activities

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Anticancer (various cell lines) | 85.5 | |

| PDE3A Inhibition | 0.24 | |

| PDE3B Inhibition | 2.34 | |

| Anti-inflammatory Effect | N/A | |

| Herbicidal Activity | N/A |

Case Studies

Case Study 1: Anticancer Research

In a study published in MDPI, researchers synthesized a series of pyrazole-tetrazole compounds, including this compound derivatives. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction .

Case Study 2: Cardiotonic Effects

Another study focused on the cardiotonic potential of derivatives derived from this compound, demonstrating enhanced contractile and chronotropic effects compared to standard treatments like Vesnarinone. This positions the compound as a promising candidate for further development in cardiovascular pharmacotherapy .

Mechanism of Action

The mechanism by which 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-amine Derivatives

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 1-, 3-, and 4-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Tetrazole vs. Aromatic Substituents : The tetrazole group in the target compound increases polarity and hydrogen-bonding capacity compared to phenyl or tolyl groups, which may improve solubility in aqueous systems .

- Commercial Availability : Several analogs (e.g., 25h–25n ) are commercially available, facilitating rapid pharmacological screening.

Enzyme Inhibition

- Thrombin Inhibitors : Pyrazole derivatives with electron-withdrawing substituents (e.g., tetrazole) at the 4-position show enhanced inhibitory activity against serine proteases like thrombin due to strong hydrogen-bonding interactions .

- Kinase Inhibition : Compounds with fluorophenyl/pyridinyl systems (e.g., 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine ) exhibit p38αMAP kinase inhibition, suggesting that electronegative substituents improve target engagement.

Antimicrobial Activity

- β-Lactamase Inhibition : Pyrazolo[3,4-b]pyridine derivatives with aryl substituents (e.g., 3-(4-ethylphenyl)-1H-pyrazol-5-amine ) have been explored as OXA-48 inhibitors, highlighting the role of aromatic groups in disrupting bacterial enzyme function.

Biological Activity

Overview

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a tetrazole moiety. This compound has been investigated for various biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.

Chemical Information:

- IUPAC Name: this compound

- CAS Number: 116889-64-6

- Molecular Formula: C₅H₇N₇

- Molecular Weight: 165.16 g/mol

Structural Representation:

The compound features a pyrazole ring substituted with a tetrazole group, which is essential for its biological activity.

Antimicrobial and Antifungal Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For example, a series of hybrid pyrazole-tetrazole compounds were evaluated for their antifungal potency against various strains, showing inhibition zones ranging from 12 to 16 mm .

Case Study:

In one study, the alpha-amylase inhibition activity of tetrapodal compounds containing pyrazole-tetrazole units was assessed. The results indicated that these compounds exhibited IC50 values significantly lower than the positive control acarbose, demonstrating their potential as effective enzyme inhibitors .

| Compound | IC50 (mg/mL) | Comparison to Control |

|---|---|---|

| Tetrapodal Compound | 0.134 - 0.012 | Better than Acarbose (0.26) |

Enzyme Inhibition

The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes. For instance, derivatives of this compound have shown promising results in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in various physiological processes.

Research Findings:

A study evaluating the inhibitory effects on human PDE3A and PDE3B revealed that certain derivatives exhibited IC50 values as low as 0.24 μM for PDE3A . This suggests that modifications to the core structure can enhance potency against these targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic effects.

Target Interactions

The compound's structure allows it to bind effectively to various enzymes and receptors, influencing pathways related to inflammation, metabolism, and cell growth. For example, docking studies have shown that these compounds can stabilize enzyme-ligand complexes, enhancing their inhibitory effects on target enzymes such as alpha-amylase .

Comparative Analysis

Comparing this compound with similar compounds reveals differences in biological activity based on structural variations. For instance:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-Ethyl-4-(2H-tetrazol-5-yl)-1H-pyrazole | Ethyl substitution | Altered reactivity |

| 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole | Methyl substitution | Different activity profile |

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine, and how can regioisomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from thiourea analogues or hydrazine derivatives. For example, halogenated regioisomers of similar pyrazole-tetrazole hybrids are synthesized using thiourea intermediates under controlled acidic/basic conditions, followed by cyclization with reagents like phosphorus oxychloride at elevated temperatures (120°C) . Regioisomeric purity is confirmed via X-ray crystallography (e.g., for intermediates 1a, 1b, and 5a) and NMR spectroscopy to distinguish positional isomers .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation involves multi-spectral analysis:

- IR spectroscopy to identify functional groups (e.g., NH stretching in tetrazole and pyrazole rings).

- X-ray crystallography to resolve regioisomeric ambiguity and confirm bond angles/planarity (e.g., dihedral angles <5° between aromatic rings ensure minimal steric hindrance) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives for pharmacological screening?

- Methodological Answer : Yield optimization involves:

- Solvent-free conditions to reduce side reactions (e.g., condensation of barbituric acids with pyrazol-amines under microwave irradiation) .

- Catalyst screening (e.g., piperidine in cyclization steps to accelerate reaction kinetics) .

- Temperature control (e.g., maintaining 120°C for 8 hours to ensure complete cyclization of intermediates) .

- Purification via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) to isolate high-purity regioisomers .

Q. What strategies address contradictory data in pharmacological studies of pyrazole-tetrazole hybrids, such as varying antitubercular or anticancer activities?

- Methodological Answer : Contradictions arise due to structural variations (e.g., halogen substituents, methoxy groups). To resolve discrepancies:

- Comparative SAR studies : Test analogues with systematic substituent changes (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to identify critical functional groups .

- Dose-response assays : Use standardized protocols (e.g., MIC values for antitubercular activity) to eliminate concentration-dependent effects .

- In silico modeling : Perform molecular docking to assess binding affinity differences (e.g., interactions with Mycobacterium tuberculosis enoyl reductase) .

Q. What computational methods are used to predict the reactivity and stability of this compound in biological systems?

- Methodological Answer : Advanced computational approaches include:

- DFT calculations to analyze electron density distribution and nucleophilic/electrophilic sites (e.g., tetrazole ring as a hydrogen-bond acceptor) .

- Molecular dynamics simulations to predict metabolic stability (e.g., cytochrome P450 interactions) .

- ADMET profiling using tools like SwissADME to estimate bioavailability and toxicity risks (e.g., blood-brain barrier permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.